

Application Notes and Protocols for Measuring IBAT Inhibition by 264W94

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Compound of Interest

Compound Name: 264W94

Cat. No.: B1244617

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory activity of the compound **264W94** on the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT). The methodologies described are based on established in vitro and in vivo techniques to quantify the potency and efficacy of **264W94** as an IBAT inhibitor.

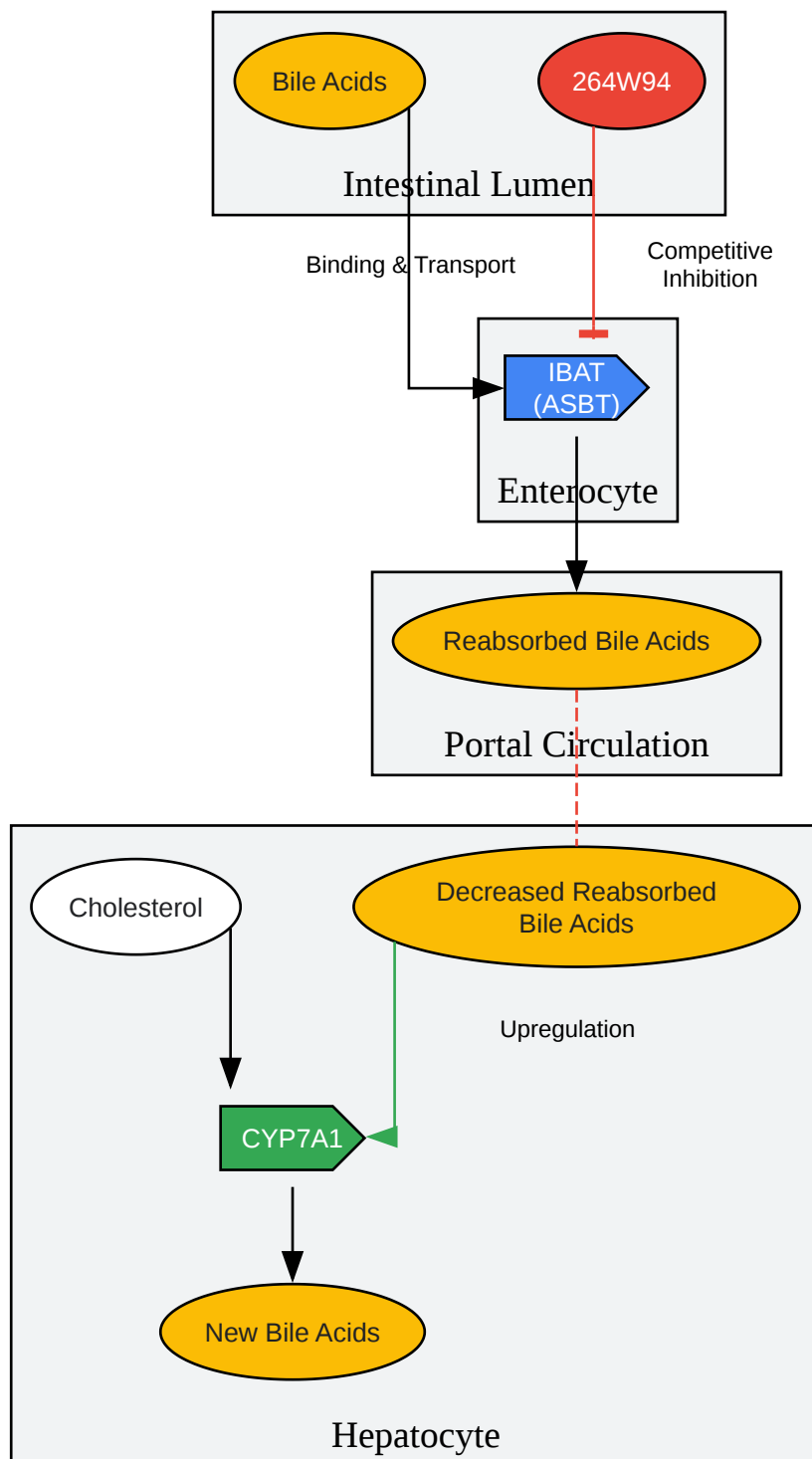
Introduction

The Ileal Bile Acid Transporter (IBAT/ASBT) is a critical protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.^{[1][2][3]} Inhibition of IBAT is a therapeutic strategy for various conditions, including hypercholesterolemia and cholestatic liver diseases.^{[4][5]} By blocking bile acid reabsorption, IBAT inhibitors increase the demand for hepatic cholesterol to synthesize new bile acids, leading to a reduction in circulating LDL cholesterol. **264W94** is a potent and selective inhibitor of IBAT. This document outlines key experimental procedures to characterize the inhibitory effects of **264W94**.

Mechanism of Action of 264W94

264W94 acts as a competitive inhibitor of IBAT, preventing the transporter from binding to and reabsorbing bile acids from the intestinal lumen into the enterocytes for subsequent entry into the portal circulation. This disruption of the enterohepatic circulation of bile acids leads to a

compensatory increase in the hepatic synthesis of bile acids from cholesterol, primarily through the induction of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.



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Caption: Mechanism of IBAT inhibition by **264W94** and its downstream effects.

Quantitative Data Summary

The inhibitory activity of **264W94** against IBAT has been quantified in various preclinical models. The table below summarizes the key potency and efficacy data.

Parameter	Species/System	Value	Reference
IC50	Rat Brush Border Membrane Vesicles	0.24 μ M	
IC50	Monkey Brush Border Membrane Vesicles	0.41 μ M	
Ki	CHO cells expressing human IBAT	0.2 μ M	
In Situ Uptake Inhibition	Rat Distal Ileum (1-10 μ M 264W94)	24-39% decrease	
ED30 (in vivo)	Rats and Mice (75SeHCAAT absorption)	0.02 mg/kg bid	
Peak Inhibition (in vivo)	Rats (0.1 mg/kg single dose)	97%	

Experimental Protocols

Protocol 1: In Vitro IBAT Inhibition using Radiolabeled Taurocholate Uptake Assay

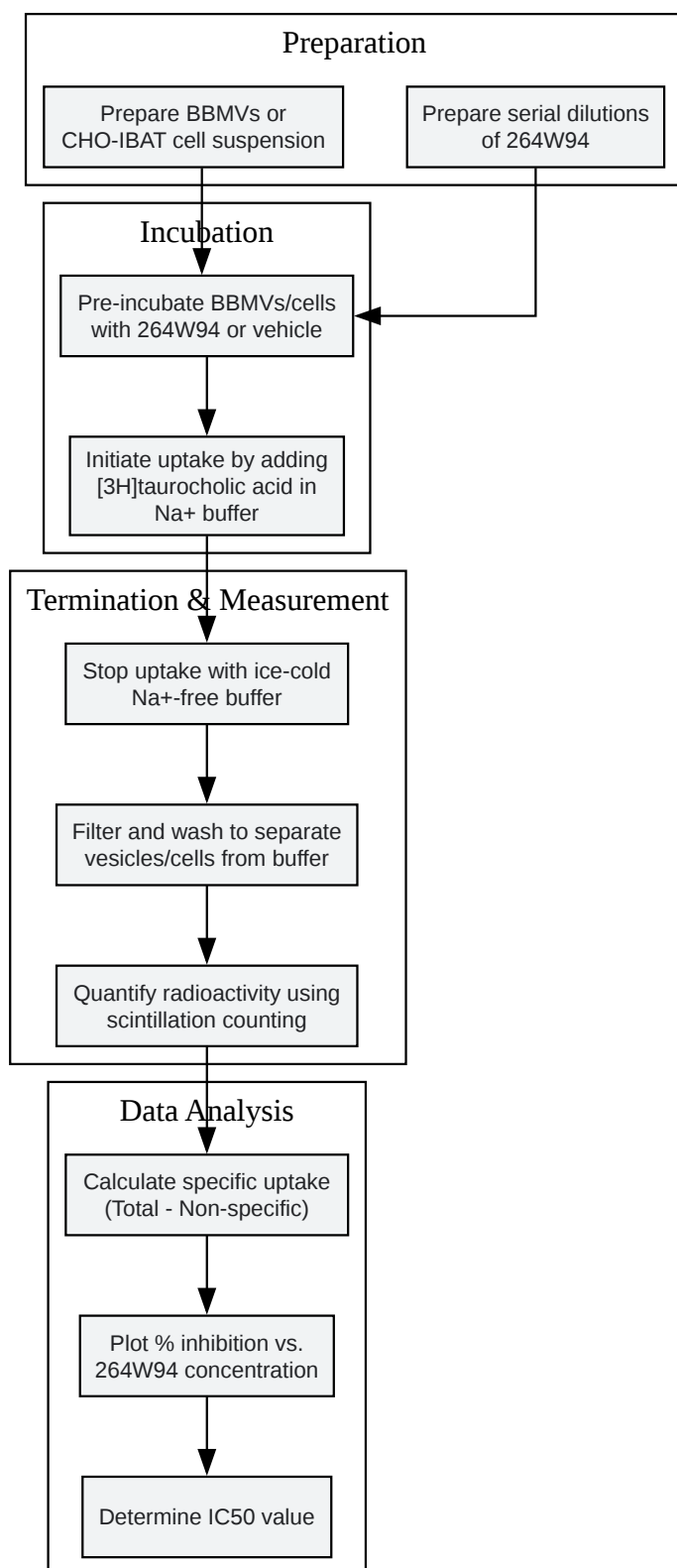
This protocol describes the measurement of **264W94**-mediated inhibition of sodium-dependent taurocholate uptake in either isolated brush border membrane vesicles (BBMVs) or a cell line stably expressing the IBAT protein.

Materials:

- [3H]taurocholic acid

- **264W94** compound
- Brush border membrane vesicles (from rat or monkey ileum) or Chinese Hamster Ovary (CHO) cells expressing human IBAT
- Sodium-containing and sodium-free uptake buffers
- Scintillation cocktail and vials
- Scintillation counter

Experimental Workflow:



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Caption: Workflow for the in vitro radiolabeled taurocholate uptake assay.

Procedure:

- Preparation:
 - Prepare brush border membrane vesicles (BBMVs) from the distal ileum of rats or monkeys, or culture CHO cells stably expressing human IBAT.
 - Prepare serial dilutions of **264W94** in the appropriate vehicle.
- Incubation:
 - Pre-incubate the BBMVs or cells with varying concentrations of **264W94** or vehicle control for a specified time.
 - Initiate the uptake reaction by adding a sodium-containing buffer with a fixed concentration of [3H]taurocholic acid (e.g., 10 μ M).
 - To determine non-specific uptake, run parallel experiments using a sodium-free buffer.
 - Incubate for a short period (e.g., 1-5 minutes) at 37°C.
- Termination and Measurement:
 - Terminate the uptake by adding an excess volume of ice-cold, sodium-free buffer.
 - Rapidly filter the mixture through a membrane filter to separate the vesicles/cells from the incubation medium.
 - Wash the filters with ice-cold, sodium-free buffer to remove non-transported radiolabel.
 - Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of [3H]taurocholic acid taken up using a scintillation counter.
- Data Analysis:
 - Calculate the sodium-dependent (specific) uptake by subtracting the radioactivity measured in the sodium-free buffer from that in the sodium-containing buffer.

- Determine the percentage inhibition of specific uptake for each concentration of **264W94** relative to the vehicle control.
- Plot the percentage inhibition against the logarithm of the **264W94** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

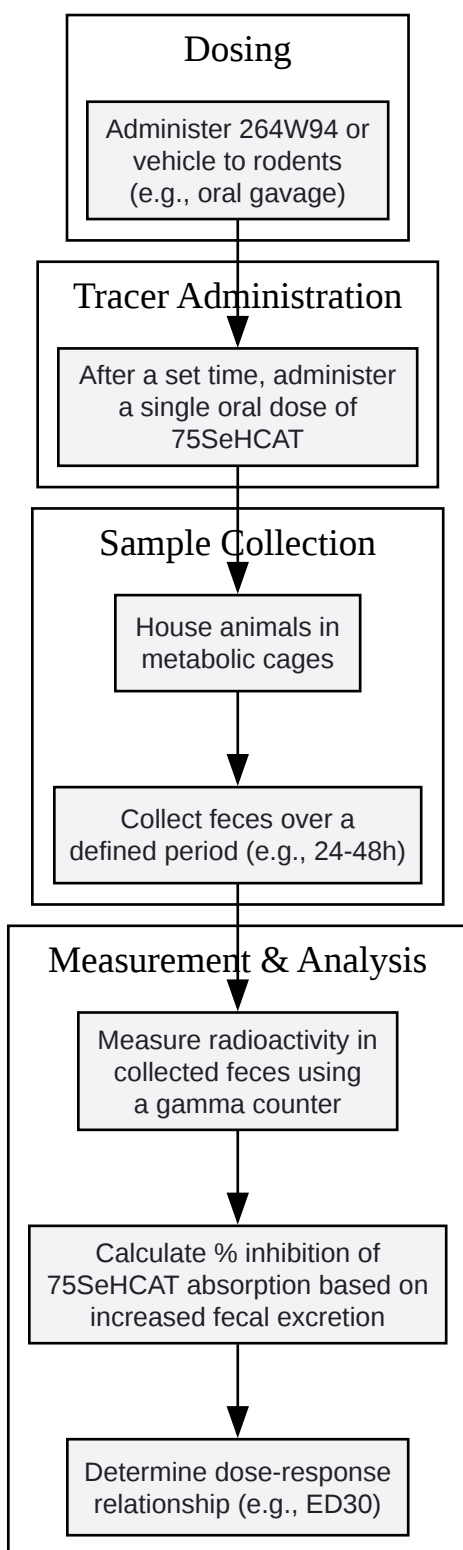
Protocol 2: In Vivo IBAT Inhibition using ⁷⁵SeHCAT Absorption Assay

This protocol describes the in vivo assessment of **264W94**'s ability to inhibit the absorption of a radiolabeled bile acid analog, ⁷⁵Se-homocholic acid taurine (⁷⁵SeHCAT), in rodents.

Materials:

- **264W94** compound
- ⁷⁵SeHCAT (radiolabeled taurocholic acid analog)
- Rodents (rats or mice)
- Oral gavage needles
- Metabolic cages for feces collection
- Gamma counter

Experimental Workflow:



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Caption: Workflow for the in vivo ⁷⁵SeHCAT absorption assay.

Procedure:

- Acclimatization and Dosing:
 - Acclimatize rodents (e.g., rats or mice) to the experimental conditions.
 - Administer **264W94** orally at various doses. A vehicle control group should be included. For chronic studies, dosing can be performed twice daily (bid).
- Tracer Administration:
 - At a specified time after **264W94** administration (e.g., to coincide with peak inhibitor concentration in the ileum), administer a single oral dose of ⁷⁵SeHCAT to each animal.
- Sample Collection:
 - Place the animals in metabolic cages that allow for the separate collection of feces.
 - Collect all feces excreted over a defined period (e.g., 24 or 48 hours).
- Measurement and Analysis:
 - Measure the amount of radioactivity in the collected feces for each animal using a gamma counter.
 - The amount of radioactivity in the feces is inversely proportional to the amount of ⁷⁵SeHCAT absorbed.
 - Calculate the percentage of the administered dose excreted in the feces for both control and **264W94**-treated groups.
 - Determine the percent inhibition of absorption by comparing the fecal excretion in the treated groups to the control group.
 - A dose-response curve can be generated to determine parameters such as the ED30 (the dose required to inhibit absorption by 30%).

Conclusion

The described protocols provide robust and reproducible methods for characterizing the inhibitory activity of **264W94** on the ileal bile acid transporter. The in vitro assays are suitable for determining the potency (IC₅₀/K_i) and mechanism of inhibition, while the in vivo assay provides a measure of the compound's functional efficacy in a physiological setting. These techniques are essential for the preclinical evaluation of IBAT inhibitors in drug discovery and development programs.

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